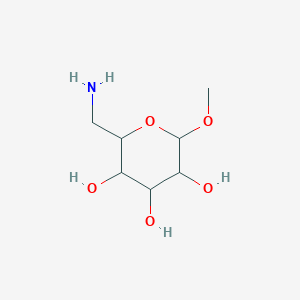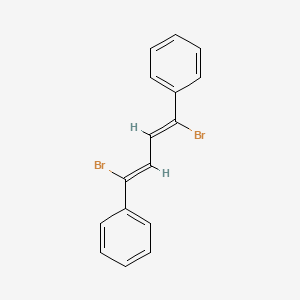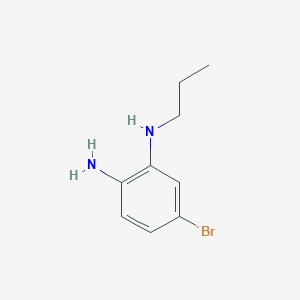
5-bromo-N1-propylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N1-propylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the 5th position of the benzene ring and a propyl group attached to the nitrogen atom of the benzene-1,2-diamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N1-propylbenzene-1,2-diamine typically involves a multi-step process. One common method includes the following steps:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N1-propylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N1-propylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-N1-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The bromine and amino groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds, interact with enzymes, and participate in redox reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a propyl group.
5-Bromo-N1-ethylbenzene-1,2-diamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
5-Bromo-N1-propylbenzene-1,2-diamine is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The specific arrangement of functional groups makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H13BrN2 |
|---|---|
Molekulargewicht |
229.12 g/mol |
IUPAC-Name |
4-bromo-2-N-propylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3 |
InChI-Schlüssel |
QMTOIMSNOIWAIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=C(C=CC(=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)


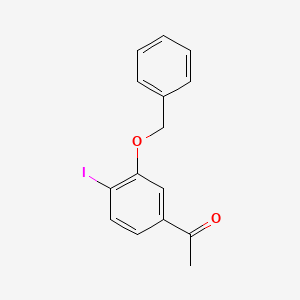




![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)
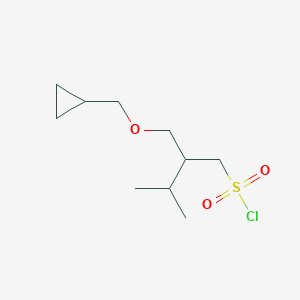

![9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B13642310.png)
